![molecular formula C10H14N2 B14448890 1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile CAS No. 75984-78-0](/img/structure/B14448890.png)
1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile is an organic compound that features a cyclohexene ring, an aziridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile can be synthesized through a multi-step process involving the reaction of cyclohexene with aziridine and a nitrile source. The reaction typically requires specific conditions such as controlled temperature, pressure, and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aziridines.
Scientific Research Applications
1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Cyclohexen-1-yl)pyrrolidine
- Cyclohexene-1-carbonitrile
- (Cyclohex-1-en-1-yl)methylamine hydrochloride
Uniqueness
1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile is unique due to the presence of both an aziridine ring and a nitrile group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
75984-78-0 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(cyclohexen-1-ylmethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C10H14N2/c11-6-10-8-12(10)7-9-4-2-1-3-5-9/h4,10H,1-3,5,7-8H2 |
InChI Key |
NGYSMPWNVYTSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CN2CC2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)


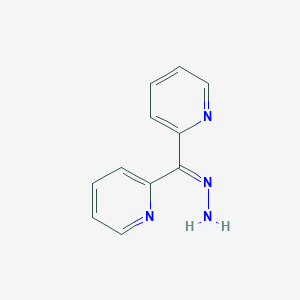
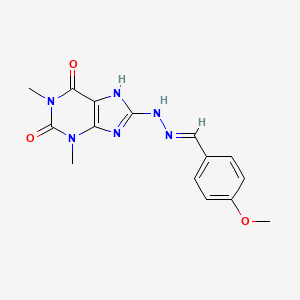
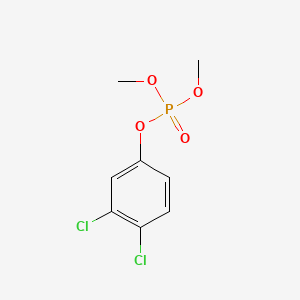
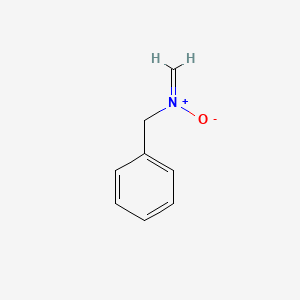

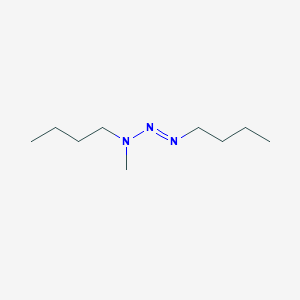

![4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14448870.png)
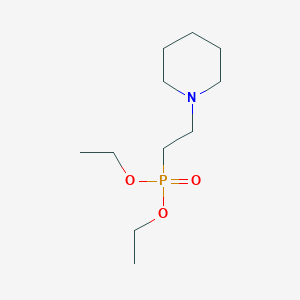
![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)
